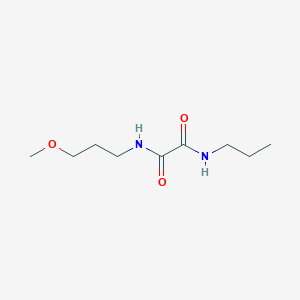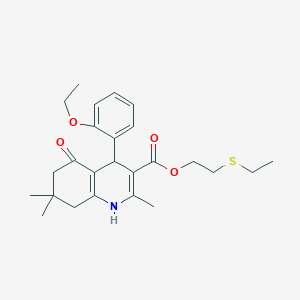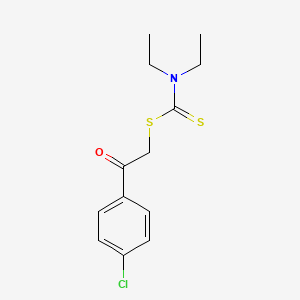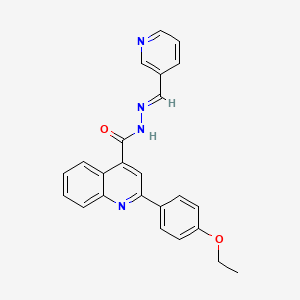![molecular formula C25H17N3O5 B5168542 methyl 4-{[(2,3-di-2-furyl-6-quinoxalinyl)carbonyl]amino}benzoate](/img/structure/B5168542.png)
methyl 4-{[(2,3-di-2-furyl-6-quinoxalinyl)carbonyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{[(2,3-di-2-furyl-6-quinoxalinyl)carbonyl]amino}benzoate, commonly known as DMXAA, is a small molecule with a unique chemical structure that has attracted significant interest in the scientific community due to its potential as an anti-cancer agent. This compound was first synthesized in the 1980s, and since then, numerous studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and its potential for use in cancer treatment.
Wirkmechanismus
The mechanism of action of DMXAA is not fully understood, but it is thought to involve the activation of the immune system and the induction of tumor necrosis factor-alpha (TNF-α). TNF-α is a cytokine that plays a central role in the immune response, and its induction by DMXAA is thought to lead to the destruction of tumor blood vessels, resulting in the death of cancer cells.
Biochemical and Physiological Effects
DMXAA has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the activation of immune cells such as macrophages and natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
DMXAA has several advantages for use in lab experiments, including its low toxicity, its ability to enhance the efficacy of chemotherapy and radiation therapy, and its potential for use in combination therapy. However, DMXAA also has some limitations, including its limited solubility in water and its potential to induce cytokine release syndrome (CRS), a potentially life-threatening condition characterized by fever, hypotension, and organ dysfunction.
Zukünftige Richtungen
There are several future directions for research on DMXAA, including the development of more effective synthesis methods, the optimization of dosing regimens, and the investigation of its potential for use in combination with other anti-cancer agents. Additionally, further studies are needed to fully elucidate the mechanism of action of DMXAA and to identify biomarkers that can predict response to treatment.
Synthesemethoden
DMXAA can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 2,3-dichloroquinoxaline with 2-furylboronic acid, followed by the reaction of the resulting product with 4-aminobenzoic acid. The final step involves the reaction of the resulting compound with methyl iodide to yield DMXAA.
Wissenschaftliche Forschungsanwendungen
DMXAA has been the subject of numerous scientific studies due to its potential as an anti-cancer agent. In preclinical studies, DMXAA has been shown to exhibit potent anti-tumor activity against a range of cancer types, including lung, breast, colon, and prostate cancer. DMXAA has also been shown to enhance the efficacy of chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
methyl 4-[[2,3-bis(furan-2-yl)quinoxaline-6-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O5/c1-31-25(30)15-6-9-17(10-7-15)26-24(29)16-8-11-18-19(14-16)28-23(21-5-3-13-33-21)22(27-18)20-4-2-12-32-20/h2-14H,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKPQOZFKFARJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CO4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[5-(2,3-dihydro-1H-inden-2-yl)-1,2,4-oxadiazol-3-yl]methyl}pyridine trifluoroacetate](/img/structure/B5168473.png)

![methyl 4-[3-(benzyloxy)benzylidene]-1-(2-furylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5168484.png)

![3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5168501.png)
![4-butoxy-N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5168514.png)

![3-methoxy-N-[2,2,2-trichloro-1-({[(2,4-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5168531.png)
![3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylpropanamide](/img/structure/B5168544.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5168547.png)
![1-[3-(4-nitrophenoxy)propyl]pyrrolidine oxalate](/img/structure/B5168548.png)
![4-methyl-2-{3-methyl-4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5168553.png)
